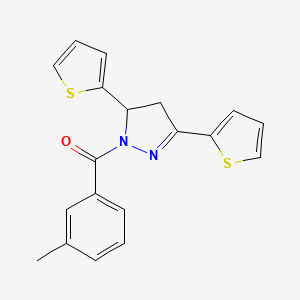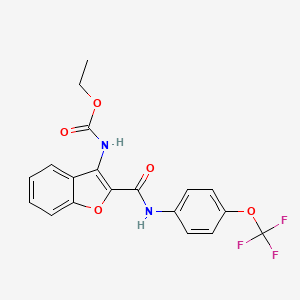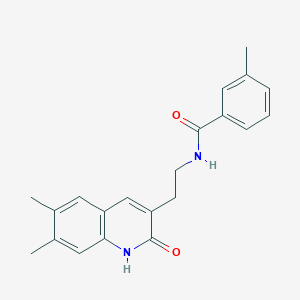
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbenzamide, also known as DMQX, is a chemical compound that belongs to the family of quinoxaline derivatives. It is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX has been extensively studied for its potential applications in neuroscience research, particularly in the investigation of synaptic plasticity and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
Anticancer Activity
Quinolone derivatives, including our compound of interest, have shown promise in cancer research. Their unique chemical structure allows for interactions with cellular components, leading to potential antiproliferative effects. Researchers investigate their ability to inhibit specific cancer cell lines, explore mechanisms of action, and optimize their efficacy as potential chemotherapeutic agents .
Antibacterial Properties
Quinolones have a rich history in antibacterial drug development. While our compound is not directly used as an antibiotic, its structural features may inspire novel antibacterial agents. Researchers study its interactions with bacterial enzymes, cell membranes, and DNA gyrase, aiming to design more effective antibiotics .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases. Quinolone derivatives, including our compound, exhibit anti-inflammatory properties. Researchers investigate their impact on inflammatory pathways, cytokine production, and immune responses. These insights may lead to the development of targeted anti-inflammatory therapies .
Neuroprotective Potential
The central nervous system benefits from quinolone derivatives due to their ability to modulate neurotransmitter receptors and protect neurons. Our compound’s unique structure could contribute to neuroprotection, making it an exciting area of study for neuroscientists .
Metal Chelation and Coordination Chemistry
Quinolones are known for their metal-binding properties. Researchers explore our compound’s ability to chelate metal ions (such as copper, iron, or zinc) and its potential applications in coordination chemistry. Metal complexes formed with quinolones may have therapeutic implications or serve as diagnostic tools .
Photophysical Properties
Quinolone derivatives often exhibit interesting photophysical behavior. Researchers investigate their fluorescence, phosphorescence, and photochemical properties. Our compound’s absorption and emission spectra could find applications in sensors, imaging, or optoelectronic devices .
Drug Delivery Systems
The unique structure of our compound makes it a candidate for drug delivery systems. Researchers explore its encapsulation within nanoparticles, micelles, or liposomes. These systems enhance drug stability, target specific tissues, and improve therapeutic outcomes .
Biochemical Assays and Probes
Quinolones serve as valuable biochemical tools. Our compound can be modified to create fluorescent or radiolabeled probes for specific enzymes, receptors, or cellular processes. These probes aid in understanding biological pathways and disease mechanisms .
Propiedades
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13-5-4-6-16(9-13)20(24)22-8-7-17-12-18-10-14(2)15(3)11-19(18)23-21(17)25/h4-6,9-12H,7-8H2,1-3H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEYPTSVWLNXTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2537624.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2537625.png)
![7-(4-fluoroanilino)-2-(2-morpholino-2-oxoethyl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2537626.png)
![2-chloro-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B2537627.png)
![9-((4-(2,6-dimethoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2537628.png)
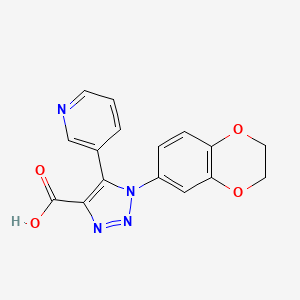
![6-Hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylene]benzo[b]furan-3-one](/img/structure/B2537633.png)
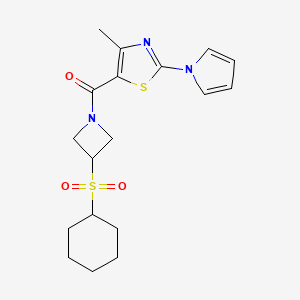

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2537640.png)

